Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate
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Overview
Description
Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate is a chemical compound with the molecular formula C9H15ClO3 and a molecular weight of 206.67 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate typically involves the reaction of tert-butyl 2-chloro-3-methylbutanoate with an appropriate epoxidizing agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like m-chloroperbenzoic acid (m-CPBA) to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate: Unique due to its specific substitution pattern and reactivity.
This compound: Similar in structure but may have different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its reactivity and versatility make it valuable in various research and industrial applications .
Biological Activity
Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate is an organic compound notable for its unique oxirane structure and potential biological activities. This article outlines the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅ClO₃
- Molecular Weight : 206.66 g/mol
- CAS Number : 1495228-65-3
The compound features a chloro substituent and a tert-butyl group, which contribute to its reactivity and potential applications in synthetic organic chemistry. The presence of the epoxide group suggests high reactivity towards nucleophiles, which can lead to covalent modifications of biomolecules, influencing various cellular functions .
This compound's biological activity is primarily attributed to its ability to interact with proteins and nucleic acids. The epoxide group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in biomolecules. This characteristic can lead to:
- Protein Modification : The compound may alter protein function by modifying amino acid residues.
- Nucleic Acid Interaction : Potential binding to DNA or RNA could affect gene expression and replication processes.
Toxicological Studies
Research indicates that compounds with epoxide structures often exhibit cytotoxicity due to their reactive nature. Studies have shown that similar compounds can induce oxidative stress and genotoxicity, leading to cellular damage .
Case Studies
-
Cytotoxicity in Cancer Cells
- In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
-
Reactivity with Biological Molecules
- A study explored the reactivity of this compound with glutathione, a critical antioxidant in cells. The findings suggested that the compound could form adducts with glutathione, potentially leading to decreased antioxidant capacity in cells.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-chloro-3-(2-methoxyethyl)-3-methyloxirane-2-carboxylate | C₉H₁₅ClO₃ | Contains methoxyethyl group instead of tert-butyl |
tert-Butyl oxirane-2-carboxylate | C₈H₁₄O₃ | Lacks chloro substituent; simpler structure |
Ethyl (2S,3S)-3-(oxiran-2-yl)carboxylate | C₉H₁₄O₃ | Different alkyl substituents; lacks chlorine |
This table highlights how the unique combination of functional groups in this compound may influence its reactivity and biological applications .
Future Research Directions
Further investigations are essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future research include:
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity in animal models.
- Mechanistic Studies : Understanding specific pathways affected by this compound.
- Therapeutic Applications : Exploring potential uses in drug development, particularly in oncology.
Properties
Molecular Formula |
C9H15ClO3 |
---|---|
Molecular Weight |
206.66 g/mol |
IUPAC Name |
methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C9H15ClO3/c1-7(2,3)8(4)9(10,13-8)6(11)12-5/h1-5H3 |
InChI Key |
PSHHOXPSNBGPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C(=O)OC)Cl)C(C)(C)C |
Origin of Product |
United States |
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